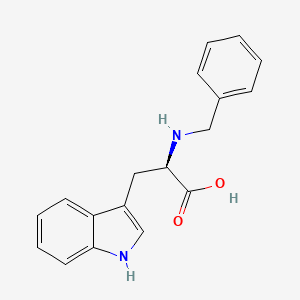
2-Amino-6-bromo-8-(4-hydroxycyclohexyl)-4-methyl-pteridin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-bromo-8-(4-hydroxycyclohexyl)-4-methyl-pteridin-7-one is a synthetic organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-bromo-8-(4-hydroxycyclohexyl)-4-methyl-pteridin-7-one typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of a bromine atom into a precursor molecule.
Cyclization: Formation of the pteridine ring system through cyclization reactions.
Hydroxylation: Introduction of the hydroxy group on the cyclohexyl ring.
Amination: Introduction of the amino group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective raw materials.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-6-bromo-8-(4-hydroxycyclohexyl)-4-methyl-pteridin-7-one can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Amino-6-bromo-8-(4-hydroxycyclohexyl)-4-methyl-pteridin-7-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its application. For example, in medicinal chemistry, it may inhibit a particular enzyme involved in disease progression.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-methyl-pteridin-7-one: Lacks the bromine and hydroxycyclohexyl groups.
6-Bromo-8-(4-hydroxycyclohexyl)-4-methyl-pteridin-7-one: Lacks the amino group.
2-Amino-6-bromo-4-methyl-pteridin-7-one: Lacks the hydroxycyclohexyl group.
Uniqueness
2-Amino-6-bromo-8-(4-hydroxycyclohexyl)-4-methyl-pteridin-7-one is unique due to the presence of all three functional groups (amino, bromine, and hydroxycyclohexyl) on the pteridine ring system. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H16BrN5O2 |
|---|---|
Poids moléculaire |
354.20 g/mol |
Nom IUPAC |
2-amino-6-bromo-8-(4-hydroxycyclohexyl)-4-methylpteridin-7-one |
InChI |
InChI=1S/C13H16BrN5O2/c1-6-9-11(18-13(15)16-6)19(12(21)10(14)17-9)7-2-4-8(20)5-3-7/h7-8,20H,2-5H2,1H3,(H2,15,16,18) |
Clé InChI |
YHUACGSBEYXKLJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NC(=N1)N)N(C(=O)C(=N2)Br)C3CCC(CC3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] 2-amino-3-methylbutanoate;4-methylbenzenesulfonic acid](/img/structure/B15127563.png)
![6-Hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B15127566.png)

![Exo-tert-butyl7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate](/img/structure/B15127587.png)
![1,1'-[4-({5-deoxy-2-O-[2-deoxy-2-(methylamino)hexopyranosyl]-3-C-(hydroxymethyl)pentofuranosyl}oxy)-2,5,6-trihydroxycyclohexane-1,3-diyl]diguanidine](/img/structure/B15127589.png)

![8-Hydroxy-1-(hydroxymethyl)-5,6,12,12,19-pentamethyl-23-oxo-24-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-15-ene-9-carboxylic acid](/img/structure/B15127613.png)

![2-[4,7,10-tris(carboxymethyl)-6-[[4-[[2-[methyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]acetyl]amino]phenyl]methyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B15127623.png)
![3-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)pyrrole-2,5-dione](/img/structure/B15127624.png)
![1-Phenyl-2-azabicyclo[3.2.0]heptane](/img/structure/B15127636.png)


